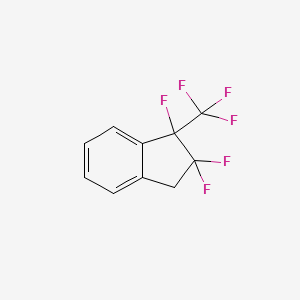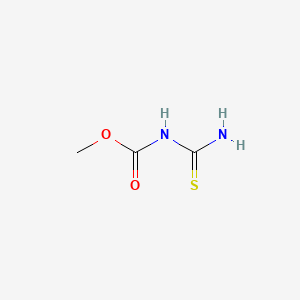![molecular formula C16H15F3O2S B14637010 1,1'-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene CAS No. 52209-03-7](/img/structure/B14637010.png)
1,1'-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene is an organic compound characterized by the presence of a trifluoromethanesulfonyl group attached to a propane backbone, which is further linked to two benzene rings
Preparation Methods
The synthesis of 1,1’-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene typically involves the following steps:
Synthetic Routes: The preparation begins with the reaction of benzene with a suitable trifluoromethanesulfonylating agent under controlled conditions
Reaction Conditions: The reactions are generally carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are optimized to achieve high yields.
Industrial Production Methods: On an industrial scale, the production involves continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to enhance efficiency and safety.
Chemical Reactions Analysis
1,1’-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols or hydrocarbons.
Substitution: The trifluoromethanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols.
Scientific Research Applications
1,1’-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism by which 1,1’-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, altering their activity.
Pathways Involved: It can modulate various biochemical pathways, including those involved in signal transduction and metabolic processes. The exact pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1,1’-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene can be compared with other similar compounds, such as:
1,1’-[2-(Trifluoromethanesulfonyl)propane-1,2-diyl]dibenzene: This compound has a similar structure but differs in the position of the propane linkage, which can affect its reactivity and applications.
1,1’-[2-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene:
1,1’-[2-(Trifluoromethanesulfonyl)butane-1,3-diyl]dibenzene: The longer butane linkage provides increased flexibility and different reactivity patterns.
Properties
CAS No. |
52209-03-7 |
|---|---|
Molecular Formula |
C16H15F3O2S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
[3-phenyl-2-(trifluoromethylsulfonyl)propyl]benzene |
InChI |
InChI=1S/C16H15F3O2S/c17-16(18,19)22(20,21)15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
InChI Key |
OFBGDDSZUNNSES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6,10,10-Tetramethylbicyclo[7.2.0]undec-5-en-2-ol](/img/structure/B14636957.png)
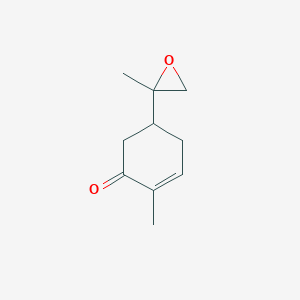
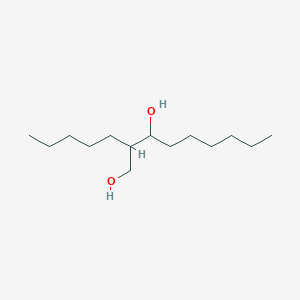
![1-[(4-Chlorophenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14636982.png)
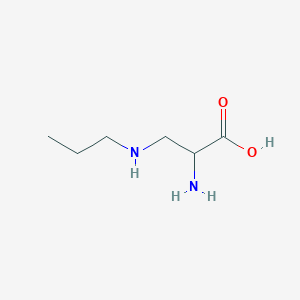
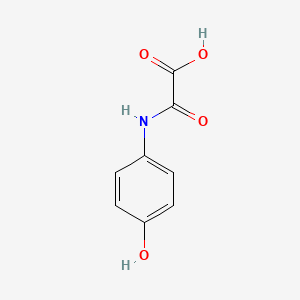
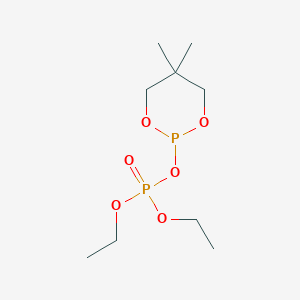
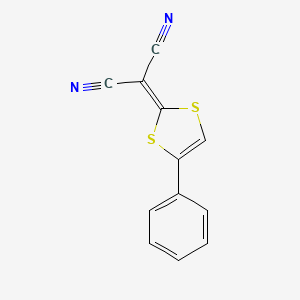
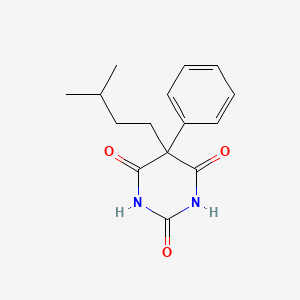
![1,1'-[1,4-Phenylenebis(sulfanediylmethylene)]dibenzene](/img/structure/B14637003.png)

